molecular formula C17H17Cl2N3O2 B12815060 Benzoic acid, 2-((4-(bis(2-chloroethyl)amino)phenyl)azo)- CAS No. 40136-87-6

Benzoic acid, 2-((4-(bis(2-chloroethyl)amino)phenyl)azo)-

Cat. No.: B12815060
CAS No.: 40136-87-6
M. Wt: 366.2 g/mol
InChI Key: UZVFCQFALGLBHY-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((4-(bis(2-chloroethyl)amino)phenyl)azo)- is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzoic acid moiety linked to a bis(2-chloroethyl)amino group through an azo linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-((4-(bis(2-chloroethyl)amino)phenyl)azo)- typically involves the following steps:

    Formation of the Azo Linkage: The initial step involves the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage.

    Introduction of the Bis(2-chloroethyl)amino Group: The bis(2-chloroethyl)amino group is introduced through a nucleophilic substitution reaction, where a suitable precursor reacts with 2-chloroethylamine under controlled conditions.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((4-(bis(2-chloroethyl)amino)phenyl)azo)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, resulting in the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and thiols can react with the bis(2-chloroethyl)amino group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce aromatic amines.

Scientific Research Applications

Benzoic acid, 2-((4-(bis(2-chloroethyl)amino)phenyl)azo)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific cellular pathways.

    Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-((4-(bis(2-chloroethyl)amino)phenyl)azo)- involves its interaction with molecular targets and pathways within cells. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of specific enzymes or disruption of cellular processes. This compound may also induce oxidative stress and apoptosis in cancer cells, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-(bis(2-chloroethyl)amino)-: Similar structure but lacks the azo linkage.

    Benzoic acid, 2-((4-(bis(2-chloroethyl)amino)phenyl)hydrazono)-: Contains a hydrazone group instead of an azo group.

    Benzoic acid, 2-((4-(bis(2-chloroethyl)amino)phenyl)nitroso)-: Contains a nitroso group instead of an azo group.

Uniqueness

Benzoic acid, 2-((4-(bis(2-chloroethyl)amino)phenyl)azo)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the azo linkage and the bis(2-chloroethyl)amino group makes it a versatile compound for various applications.

Properties

CAS No.

40136-87-6

Molecular Formula

C17H17Cl2N3O2

Molecular Weight

366.2 g/mol

IUPAC Name

2-[[4-[bis(2-chloroethyl)amino]phenyl]diazenyl]benzoic acid

InChI

InChI=1S/C17H17Cl2N3O2/c18-9-11-22(12-10-19)14-7-5-13(6-8-14)20-21-16-4-2-1-3-15(16)17(23)24/h1-8H,9-12H2,(H,23,24)

InChI Key

UZVFCQFALGLBHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=NC2=CC=C(C=C2)N(CCCl)CCCl

Origin of Product

United States

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